molecular formula C8H7ClN2S B6355826 3-Amino-7-chloro-[1,4]-benzothiazine;  98% CAS No. 81836-62-6

3-Amino-7-chloro-[1,4]-benzothiazine; 98%

Cat. No. B6355826
CAS RN: 81836-62-6
M. Wt: 198.67 g/mol
InChI Key: WHAHAGAQEYOAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-7-chloro-[1,4]-benzothiazine; 98% (3-ACBT; 98%) is an organic compound that is widely used in scientific research due to its ability to act as a catalyst in reactions. It is a highly reactive compound, and its structure is composed of three nitrogen atoms, seven chlorine atoms, and one benzothiazine group. 3-ACBT; 98% has a wide range of applications in the field of chemistry, including the synthesis of various molecules, the production of pharmaceuticals, and the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3-ACBT; 98% is still not fully understood. However, it is believed that it acts as a catalyst in reactions by forming a complex with the reactants, which then facilitates the reaction. This complex is formed when the 3-ACBT; 98% binds to the reactants, allowing them to interact with each other more easily.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-ACBT; 98% are still being studied. However, it is believed that it may have an effect on the regulation of gene expression, as well as the synthesis of proteins. It has also been suggested that it may have an effect on the metabolism of carbohydrates, lipids, and proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-ACBT; 98% in lab experiments is that it is highly reactive and can be used to synthesize a wide variety of molecules. In addition, it is relatively easy to use and can be stored for long periods of time without degradation. However, there are some limitations to using 3-ACBT; 98% in lab experiments. For example, it is not very stable in acidic environments, and it can be toxic if not handled properly.

Future Directions

There are many possible future directions for 3-ACBT; 98%. For example, it could be used to develop new drugs or to improve existing drugs. It could also be used to study the biochemical and physiological effects of different molecules. In addition, it could be used to study the regulation of gene expression and the synthesis of proteins. Finally, it could be used to synthesize new molecules that have potential applications in the field of medicine.

Synthesis Methods

The synthesis of 3-ACBT; 98% involves the reaction between 3-amino-7-chloro-[1,4]-benzothiazine and a base such as sodium hydroxide. The reaction is conducted in an aqueous solution at a temperature of around 80°C. The reaction produces 3-ACBT; 98%, which is then isolated and purified. The purity of the product is usually around 98%.

Scientific Research Applications

3-ACBT; 98% is widely used in scientific research due to its ability to act as a catalyst in various reactions. It has been used in the synthesis of various molecules, including peptides, amino acids, and nucleotides. It has also been used in the production of pharmaceuticals, such as antibiotics and antifungals. In addition, 3-ACBT; 98% has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the synthesis of proteins.

properties

IUPAC Name

7-chloro-4H-1,4-benzothiazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c9-5-1-2-6-7(3-5)12-4-8(10)11-6/h1-4,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAHAGAQEYOAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC=C(N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-7-chloro-[1,4]-benzothiazine

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